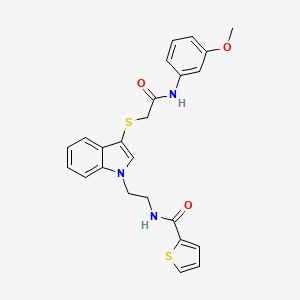

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S. The compound features:

- An indole moiety linked through a thioether bridge to a benzamide core.

- A thiophene ring that enhances its biological interactions.

The unique combination of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and thioether functionalities have been shown to inhibit cell proliferation in various cancer cell lines. In studies, compounds structurally related to this compound demonstrated IC50 values indicating potent cytotoxic effects against human cancer cells, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | A549 | <0.5 | Bcl-2 inhibition |

| Compound 10 | Jurkat | <0.6 | Apoptosis induction |

| N-(target compound) | Various | TBD | TBD |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). Studies have shown that similar compounds exhibit selective inhibition of COX-II, leading to reduced inflammation without significant gastrointestinal side effects. This property is crucial for developing safer anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : Its structure suggests potential interactions with various receptors, which can modulate signaling pathways associated with cell growth and survival.

- Apoptosis Induction : Evidence shows that related compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of indole-based compounds in vitro. The results indicated that the presence of the thioether linkage was critical for enhancing cytotoxicity against cancer cell lines. The target compound's structure aligns closely with those that showed promising results, suggesting similar efficacy .

Study 2: Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory effects of thiophene derivatives were assessed using animal models of inflammation. Results indicated that these compounds significantly reduced edema and inflammatory markers, supporting the hypothesis that this compound may exert similar effects .

科学研究应用

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

- HepG2 and PC-3 Cells : The compound was evaluated using the MTT assay on HepG2 (liver cancer) and PC-3 (prostate cancer) cells, showing moderate to high cytotoxicity with the most effective derivatives exhibiting IC50 values in the low micromolar range .

Enzyme Targets

The compound's structure suggests potential inhibition of various enzymes involved in cellular signaling pathways:

- Phosphoinositide 3-Kinases (PI3K) : Class II PI3K isoforms play critical roles in cellular processes such as growth and metabolism. The compound may interact with these enzymes, potentially modulating their activity .

Biological Implications

The inhibition of these enzymes can lead to altered signaling pathways that are often dysregulated in cancer, making this compound a candidate for further development as a therapeutic agent.

Synthesis Strategies

The synthesis of N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide often involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity:

- Thioether Modifications : Variations in the thiophene or thiazole rings can significantly impact biological properties, including solubility and binding affinity to target enzymes .

Case Studies

Several derivatives have been synthesized to explore their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-4-yl)acetamide | Contains a thiazole ring | Exhibits cytotoxicity against cancer cell lines |

| 4-fluoro-N-(5-(thiadiazol-2-yl))benzamide | Incorporates a thiadiazole moiety | Induces cell cycle arrest and apoptosis |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide, and how can purity be optimized?

- Methodology : Utilize a multi-step approach involving:

- Anhydride coupling : React intermediates (e.g., indole-thioethyl derivatives) with thiophene-2-carboxamide precursors under inert conditions (N₂ atmosphere) in dry CH₂Cl₂ .

- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity. Monitor by LC-MS for mass confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- 1H/13C NMR : Identify key signals (e.g., thiophene protons at δ 6.8–7.5 ppm, indole NH at δ 10–12 ppm) and verify substituent connectivity .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

- HRMS : Validate molecular weight with <2 ppm error to confirm synthetic success .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability and reactivity in biological systems?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or similar software to assess intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the indole-thiophene scaffold) .

- Docking Studies : Simulate binding to target proteins (e.g., adenosine receptors) using AutoDock Vina to prioritize in vitro assays .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

- Case Example : If the compound shows poor antimicrobial activity despite favorable docking scores:

- Re-evaluate Assay Conditions : Test solubility in DMSO/PBS mixtures and adjust cell membrane permeability using logP optimization .

- Metabolite Screening : Use LC-MS/MS to identify degradation products that may interfere with activity .

Q. How can synthetic byproducts be systematically analyzed to improve reaction yields?

- Byproduct Identification :

- LC-HRMS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products) .

- Mechanistic Insight : Propose side reactions (e.g., anhydride hydrolysis under prolonged reflux) and adjust conditions (shorter reaction time, lower temperature) .

- Yield Optimization : Implement Design of Experiments (DoE) to map the impact of variables like solvent polarity and catalyst loading .

属性

IUPAC Name |

N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-30-18-7-4-6-17(14-18)26-23(28)16-32-22-15-27(20-9-3-2-8-19(20)22)12-11-25-24(29)21-10-5-13-31-21/h2-10,13-15H,11-12,16H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFOGMFBSQFNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。